N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including a benzofuran moiety, thiazole, and pyrazole. This compound is classified as a pyrazole derivative, which is known for its diverse pharmacological activities. Pyrazole and its derivatives are recognized for their potential in medicinal chemistry, particularly in developing anti-inflammatory and anticancer agents .
The synthesis of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide can be approached through several methods:
The molecular formula of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is C18H16N4O3S. The compound has a molecular weight of 368.4 g/mol. Its structure features:
The InChI representation is as follows: InChI=1S/C18H16N4O3S/c1-10-6-14(22(2)21-10)17(23)20-18-19-13(9-26-18)16-8-11-7-12(24-3)4-5-15(11)25-16/h4-9H,1-3H3,(H,19,20,23).
The chemical reactivity of this compound can be explored through various reactions typical of pyrazole derivatives:
The mechanism of action for N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide involves interaction with specific biological targets:
The physical properties of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide include:
Chemical properties include:
Relevant data on these properties can often be found in experimental studies or product specifications from chemical suppliers .
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has several scientific applications:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: